



# P 22077 Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **P 22077**, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **P 22077**.

# **Mechanism of Action and Signaling Pathways**

**P 22077** is a cell-permeable small molecule that primarily targets USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, apoptosis, and immune responses.[1][2][3] By inhibiting USP7, **P 22077** leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.

Key signaling pathways affected by **P 22077** administration include:

- p53-MDM2 Pathway: USP7 is known to deubiquitinate and stabilize both the tumor suppressor protein p53 and its primary negative regulator, MDM2. Inhibition of USP7 by P
   22077 can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[4]
- NF-κB and MAPK Signaling Pathways: In models of inflammation, P 22077 has been shown to suppress the activation of NF-κB and MAPK signaling pathways.[5] It achieves this by



promoting the K48-linked ubiquitination and subsequent degradation of TRAF6, a key upstream signaling protein.[5]

- TGF-β Signaling Pathway: **P 22077** has been observed to modulate the TGF-β signaling pathway by influencing the stability of Smad proteins.[6][7]
- NLRP3 Inflammasome Pathway: Research indicates that P 22077 can inhibit the activation
  of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines
  IL-1β and IL-18.[8]

Below are diagrams illustrating the key signaling pathways modulated by **P 22077**.



**Figure 1: P 22077** action on the p53-MDM2 signaling pathway.





**Figure 2: P 22077**'s role in the NF-κB and MAPK signaling pathways.



# **Quantitative Data Summary**

The following tables summarize the quantitative data from various in vivo mouse model studies involving **P 22077** administration.

Table 1: Anti-Inflammatory Effects of P 22077 in LPS-Induced Acute Inflammation Mouse Model



| Parameter          | Control Group<br>(LPS + Vehicle) | P 22077<br>Treated Group<br>(LPS + 15<br>mg/kg P<br>22077) | Outcome                                                | Reference |
|--------------------|----------------------------------|------------------------------------------------------------|--------------------------------------------------------|-----------|
| Lung TNF-α<br>mRNA | Increased                        | Suppressed                                                 | P 22077 reduces pro-inflammatory cytokine expression.  | [5]       |
| Lung IL-1β<br>mRNA | Increased                        | Suppressed                                                 | P 22077 reduces pro-inflammatory cytokine expression.  | [5]       |
| Lung IL-6 mRNA     | Increased                        | Suppressed                                                 | P 22077 reduces pro-inflammatory cytokine expression.  | [5]       |
| Serum NO           | Increased                        | Decreased                                                  | P 22077 lowers<br>systemic<br>inflammatory<br>markers. | [5]       |
| Serum TNF-α        | Increased                        | Decreased                                                  | P 22077 lowers<br>systemic<br>inflammatory<br>markers. | [5]       |
| Serum IL-1β        | Increased                        | Decreased                                                  | P 22077 lowers<br>systemic<br>inflammatory<br>markers. | [5]       |
| Serum IL-6         | Increased                        | Decreased                                                  | P 22077 lowers<br>systemic<br>inflammatory<br>markers. | [5]       |



Table 2: Anti-Tumor Activity of P 22077 in Neuroblastoma Xenograft Mouse Models

| Mouse Model          | Treatment             | Duration | Outcome                             | Reference |
|----------------------|-----------------------|----------|-------------------------------------|-----------|
| IMR-32<br>Xenograft  | 15 mg/kg/day,<br>i.p. | 21 days  | Potent antitumor activity observed. | [2]       |
| SH-SY5Y<br>Xenograft | 10 mg/kg/day,<br>i.p. | 14 days  | Antitumor effects exhibited.        | [2]       |
| NGP Xenograft        | 20 mg/kg/day,<br>i.p. | 12 days  | Antitumor effects exhibited.        | [2]       |

Table 3: Cardioprotective Effects of **P 22077** in Angiotensin II-Induced Hypertensive Mouse Model



| Parameter                                | Ang II +<br>Vehicle | Ang II + P<br>22077    | Outcome                                         | Reference |
|------------------------------------------|---------------------|------------------------|-------------------------------------------------|-----------|
| Systolic Blood<br>Pressure               | Elevated            | Significantly declined | P 22077<br>attenuates<br>hypertension.          | [9]       |
| LV Ejection<br>Fraction (%)              | Decreased           | Attenuated<br>decrease | P 22077 preserves cardiac contractile function. | [9]       |
| LV Fractional Shortening (%)             | Decreased           | Attenuated<br>decrease | P 22077 preserves cardiac contractile function. | [9]       |
| Heart Weight /<br>Body Weight<br>Ratio   | Increased           | Attenuated increase    | P 22077 reduces cardiac hypertrophy.            | [9]       |
| Heart Weight /<br>Tibial Length<br>Ratio | Increased           | Attenuated increase    | P 22077 reduces cardiac hypertrophy.            | [9]       |

# **Experimental Protocols**

# Protocol 1: Preparation of P 22077 for Intraperitoneal (i.p.) Injection

This protocol provides two common methods for preparing **P 22077** for in vivo administration. The choice of vehicle may depend on the specific experimental requirements and the desired solubility.

### Materials:

• P 22077 (powder)



- Dimethyl sulfoxide (DMSO)
- Corn Oil
- PEG300
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Method A: DMSO and Corn Oil Formulation[2]

- Prepare a stock solution: Dissolve P 22077 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.
- Prepare the working solution: On the day of injection, dilute the DMSO stock solution with corn oil to the final desired concentration. For example, to prepare a 2.5 mg/mL working solution, add 100 μL of a 25 mg/mL DMSO stock to 900 μL of corn oil.
- Mix thoroughly: Vortex the solution until it is homogeneous and clear.
- Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.

Method B: PEG300 and Saline Formulation[2]

- Weigh P 22077: Directly weigh the required amount of P 22077 powder for the desired final concentration and volume.
- Add solvents: Add PEG300 to the powder, followed by saline. A common ratio is 50% PEG300 and 50% saline.



- Aid dissolution: This formulation may result in a suspension. To aid dissolution and create a more uniform mixture, use sonication and gentle warming (e.g., up to 60°C).
- Mix thoroughly: Vortex the solution immediately before each injection to ensure a uniform suspension.
- Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.

Note: It is recommended to prepare the working solution fresh on the day of use.

# Protocol 2: In Vivo Anti-Inflammatory Study in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model[5]

Animal Model:

C57BL/6 mice

## **Experimental Groups:**

• Control (Vehicle: DMSO) + PBS

Control (Vehicle: DMSO) + LPS

P 22077 + LPS

#### Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- P 22077 Administration: Administer P 22077 (e.g., 15 mg/kg) or the vehicle (DMSO) via intraperitoneal injection.
- LPS Challenge: Two hours after the P 22077 or vehicle injection, challenge the mice with an
  intraperitoneal injection of LPS (e.g., 10 mg/kg). The control group receives PBS instead of
  LPS.

## Methodological & Application





- Sample Collection: Two hours after the LPS challenge, sacrifice the mice.
- Analysis:
  - Collect blood for serum analysis of cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and nitric oxide (NO).
  - Harvest lung tissue for analysis of pro-inflammatory cytokine mRNA expression (q-PCR), histological examination (H&E staining), and protein expression analysis (immunohistochemistry for TRAF6 and immunoblotting for key signaling proteins in the NF-kB and MAPK pathways).





**Figure 3:** Experimental workflow for the LPS-induced inflammation model.



# Protocol 3: In Vivo Anti-Tumor Study in an Orthotopic Neuroblastoma Mouse Model[2]

#### Animal Model:

5-week-old female NCR nude mice

#### Cell Lines:

• Human neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y, or NGP) expressing luciferase.

#### Procedure:

- Tumor Cell Implantation: Surgically inject 1.5 x 10<sup>6</sup> neuroblastoma cells into the left renal capsule of each mouse.
- Tumor Growth: Allow the xenografts to grow for approximately 2-3 weeks. Monitor tumor growth via bioluminescence imaging.
- Randomization: Once tumors reach a suitable size, randomize the mice into a control group and a P 22077 treatment group.
- Treatment:
  - Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal injection daily.
  - P 22077 Group: Administer P 22077 via intraperitoneal injection daily. Dosages and durations may vary depending on the cell line (e.g., 15 mg/kg for 21 days for IMR-32; 10 mg/kg for 14 days for SH-SY5Y; 20 mg/kg for 12 days for NGP).
- Monitoring: Monitor the body weight of the mice and tumor growth throughout the experiment.
- Endpoint: At the end of the treatment period, euthanize the mice.
- Analysis: Resect, weigh, and photograph the tumors.





**Figure 4:** Experimental workflow for the neuroblastoma xenograft model.



These protocols and data provide a foundation for researchers to utilize **P 22077** in their mouse models. It is crucial to optimize dosages, treatment schedules, and outcome measures for each specific experimental context.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. P22077 | DUB inhibitor | CAS 1247819-59-5 | inhibitor of ubiquitin-specific protease USP7 (ubiquitin-specific protease 7) | P 22077 | USP7/47 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P 22077 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [P 22077 Administration in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612074#p-22077-administration-route-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com